molecular formula C23H25N3O4S B2562873 4-(N,N-diethylsulfamoyl)-N-(3-(pyridin-2-yloxy)benzyl)benzamide CAS No. 1705552-47-1

4-(N,N-diethylsulfamoyl)-N-(3-(pyridin-2-yloxy)benzyl)benzamide

Cat. No.: B2562873
CAS No.: 1705552-47-1
M. Wt: 439.53
InChI Key: AYUDSYUNBCDSQY-UHFFFAOYSA-N
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Description

4-(N,N-diethylsulfamoyl)-N-(3-(pyridin-2-yloxy)benzyl)benzamide is a complex organic compound known for its diverse applications in scientific research and industry. This compound features a benzamide core substituted with a diethylsulfamoyl group and a pyridin-2-yloxybenzyl moiety, contributing to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(N,N-diethylsulfamoyl)-N-(3-(pyridin-2-yloxy)benzyl)benzamide typically involves multiple steps:

    Formation of the Benzamide Core: The initial step involves the synthesis of the benzamide core. This can be achieved by reacting benzoyl chloride with an appropriate amine under basic conditions.

    Introduction of the Diethylsulfamoyl Group: The diethylsulfamoyl group is introduced via sulfonylation. Diethylamine is reacted with a sulfonyl chloride derivative to form the diethylsulfamoyl group.

    Attachment of the Pyridin-2-yloxybenzyl Moiety: The final step involves the nucleophilic substitution reaction where the pyridin-2-yloxybenzyl group is attached to the benzamide core. This step often requires the use of a base such as potassium carbonate to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction progress using techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

4-(N,N-diethylsulfamoyl)-N-(3-(pyridin-2-yloxy)benzyl)benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, which can reduce the sulfonyl group to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl position, where the pyridin-2-yloxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Potassium carbonate in dimethylformamide (DMF) or other polar aprotic solvents.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

4-(N,N-diethylsulfamoyl)-N-(3-(pyridin-2-yloxy)benzyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: Investigated for its potential as a biochemical probe. The compound’s ability to interact with biological macromolecules makes it useful in studying protein-ligand interactions.

    Medicine: Explored for its therapeutic potential. Its structural features suggest it could be a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications, including the production of polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(N,N-diethylsulfamoyl)-N-(3-(pyridin-2-yloxy)benzyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The diethylsulfamoyl group may interact with active sites of enzymes, while the pyridin-2-yloxybenzyl moiety can enhance binding affinity through π-π interactions or hydrogen bonding.

Comparison with Similar Compounds

Similar Compounds

    4-(N,N-diethylsulfamoyl)benzamide: Lacks the pyridin-2-yloxybenzyl group, making it less versatile in chemical reactions.

    N-(3-(pyridin-2-yloxy)benzyl)benzamide: Does not have the diethylsulfamoyl group, which may reduce its reactivity in certain reactions.

Uniqueness

4-(N,N-diethylsulfamoyl)-N-(3-(pyridin-2-yloxy)benzyl)benzamide stands out due to the presence of both the diethylsulfamoyl and pyridin-2-yloxybenzyl groups. This combination enhances its chemical reactivity and binding properties, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

4-(diethylsulfamoyl)-N-[(3-pyridin-2-yloxyphenyl)methyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O4S/c1-3-26(4-2)31(28,29)21-13-11-19(12-14-21)23(27)25-17-18-8-7-9-20(16-18)30-22-10-5-6-15-24-22/h5-16H,3-4,17H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYUDSYUNBCDSQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC2=CC(=CC=C2)OC3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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